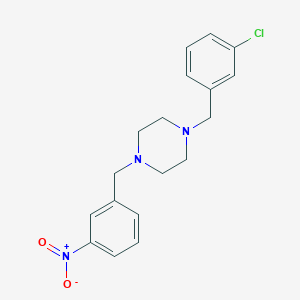![molecular formula C12H14N2O2 B5814661 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, also known as spirocyclic quinazolinone, is a heterocyclic organic compound. It has a spirocyclic structure that makes it unique and interesting for scientific research. This compound has been synthesized through various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone is not fully understood. However, it has been proposed that it inhibits the activity of enzymes and receptors involved in cancer growth, inflammation, and bacterial growth. It has also been proposed that it regulates the levels of neurotransmitters in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Spirocyclic quinazolinone has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosine kinase, which is involved in cancer growth. It has also been found to inhibit the activity of receptors such as TNF-α, which is involved in inflammation. Spirocyclic quinazolinone has been found to regulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone for lab experiments are that it is easy to synthesize, has high purity, and has shown promising results in scientific research applications. The limitations of this compound quinazolinone for lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.
Orientations Futures
There are many future directions for 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone. One direction is to study its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to study its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further investigation is needed to understand its mechanism of action and to determine its off-target effects. Additionally, more studies are needed to determine the optimal dosage and administration for this compound quinazolinone.
Méthodes De Synthèse
Spirocyclic quinazolinone can be synthesized through various methods such as the Pictet-Spengler reaction, the Ugi reaction, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and a urea in the presence of an acid catalyst. These methods have been used to synthesize 3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one quinazolinone with high yields and purity.
Applications De Recherche Scientifique
Spirocyclic quinazolinone has shown promising results in scientific research applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Spirocyclic quinazolinone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
3-hydroxyspiro[1H-quinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-5-1-2-6-10(9)13-12(14(11)16)7-3-4-8-12/h1-2,5-6,13,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYXYFVZSCWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

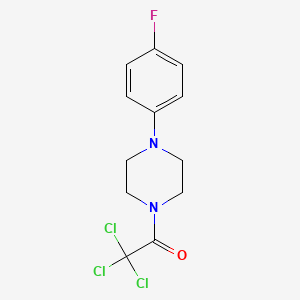
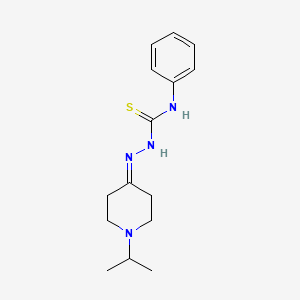

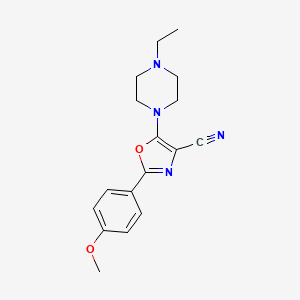
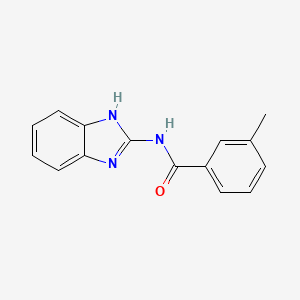
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
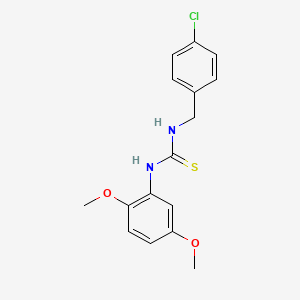
![N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)
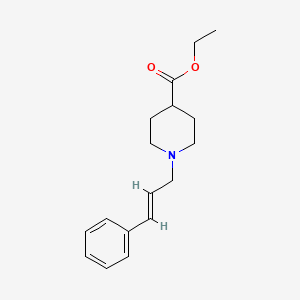

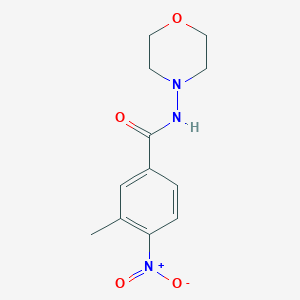
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)
